1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
Overview
Description
1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone is an organic compound belonging to the indole family It is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position of the indole ring, with an ethanone group attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-methoxy-2-methylindole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ethanone derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone can be compared with other similar indole derivatives:
1-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of an ethanone group.
1-(5-Methoxy-2-methyl-1H-indol-3-yl)methanol: Similar structure but with a methanol group instead of an ethanone group.
1-(5-Methoxy-2-methyl-1H-indol-3-yl)propane: Similar structure but with a propane group instead of an ethanone group.
Biological Activity
1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone, an indole derivative, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its pharmacological effects, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an indole ring, which is known for its diverse biological properties. The molecular formula for this compound is , and its molecular weight is approximately 173.23 g/mol. The methoxy and methyl substitutions on the indole ring play crucial roles in modulating its biological activity.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), P388 (leukemia), and HL-60 (promyelocytic leukemia) cells .
Table 1: Anticancer Activity of Indole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 20.5 |
Similar Indole Derivative | P388 | 15.0 |
Similar Indole Derivative | HL-60 | 18.7 |
Anti-inflammatory Activity
Indole derivatives are also recognized for their anti-inflammatory properties. A related compound, 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide, demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain . This suggests that this compound may similarly exhibit anti-inflammatory effects.
Table 2: Anti-inflammatory Activity
Treatment | Ulcerogenic Activity Index | % Inhibition |
---|---|---|
Indomethacin | 0.582 ± 0.17 | - |
Compound S3 | 0.116 ± 0.07** | 87.76 |
Antimicrobial Activity
The antimicrobial potential of indole derivatives has been well-documented. Studies show that compounds similar to this compound possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 3: Antimicrobial Activity
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 50 |
Similar Indole Derivative | E. coli | 75 |
Case Studies and Research Findings
A notable study explored the synthesis of various indole derivatives, including those with modifications at the C3 position of the indole ring. These modifications were linked to enhanced biological activities such as increased cytotoxicity against cancer cells and improved antibacterial efficacy .
In another investigation, a series of indole-based compounds were synthesized and evaluated for their potential as antimicrobial agents. The results indicated that specific structural features significantly influenced their activity profiles, suggesting that further optimization could lead to more potent derivatives .
Properties
IUPAC Name |
1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-12(8(2)14)10-6-9(15-3)4-5-11(10)13-7/h4-6,13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKHPGZPVMZOQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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